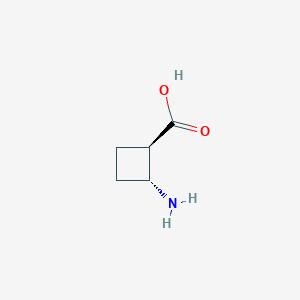

trans-2-Aminocyclobutane-1-carboxylic acid

概要

説明

Trans-2-Aminocyclobutane-1-carboxylic acid is a cyclic β-amino acid . It is an NMDA receptor antagonist acting at the glycine site and acts as an agonist being an analog of glycine at the NMDA-glycine receptor site . This affects the signal transmission in the CNS .

Synthesis Analysis

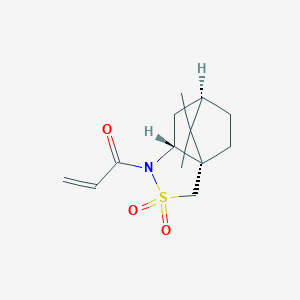

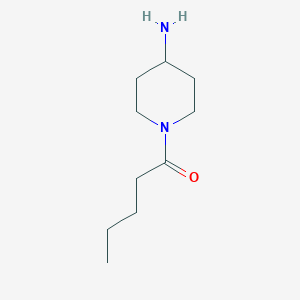

The synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids has been refined to improve both the efficiency and the simplicity . These improvements provide a shorter and easier access to the racemic cis-cyclobutane β-amino acid core . Derivatization of this material with a chiral non-racemic oxazolidin-2-one allows easy diastereoisomeric separation .Molecular Structure Analysis

The molecular weight of this compound is 151.59 . The molecular formula is C5H9NO2 .Physical And Chemical Properties Analysis

This compound is a white solid . It should be stored at 0-8°C .科学的研究の応用

Conformational Preferences and Helical Structures

- Helical Conformation : The hexamer and octamer of trans-2-aminocyclobutane carboxylic acid show a marked preference for folding into a well-defined 12-helical conformation in both solution and the solid state, as demonstrated through experimental studies and molecular modeling (Fernandes et al., 2010).

Synthesis and Structural Studies

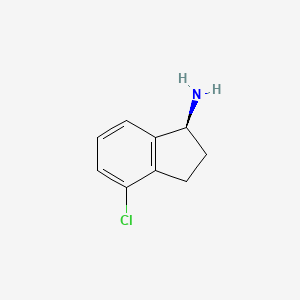

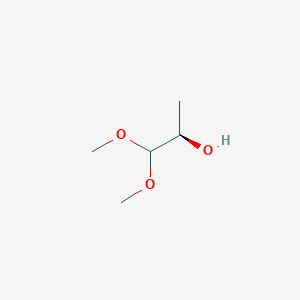

- Stereocontrolled Synthesis : Enantiodivergent synthetic sequences were developed for derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid, allowing for the stereocontrolled synthesis of free amino acids and bis(cyclobutane) beta-dipeptides. NMR structural study and DFT theoretical calculations highlighted the formation of strong intramolecular hydrogen bonds and high rigidity in these molecules (Izquierdo et al., 2005).

Hydrogen-Bonded Ring Formation

- Eight-Membered Hydrogen-Bonded Rings : Bis(cyclobutane) beta-dipeptides synthesized from trans-2-aminocyclobutane-1-carboxylic acid predominantly form eight-membered hydrogen-bonded rings. This preference contrasts with the formation of six-membered rings in certain diastereomers (Torres et al., 2009).

作用機序

Safety and Hazards

将来の方向性

Trans-2-Aminocyclobutane-1-carboxylic acid has been used in the formation of peptide foldamers . These foldamers can be combined with other polymers, aromatic compounds, etc. to create hybrids with completely new properties and applications . Both cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid have shown propensities for the formation of diverse self-assembled nanostructures, e.g., spherical micelles, fibers, and gels . This opens up new possibilities for its use in materials science, particularly in the creation of responsive materials for diagnostics, therapeutics, and biomedical applications .

特性

IUPAC Name |

(1R,2R)-2-aminocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQMWZLLTGEDQU-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84585-77-3 | |

| Record name | 2-Aminocyclobutanecarboxylic acid, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34RKV74RET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

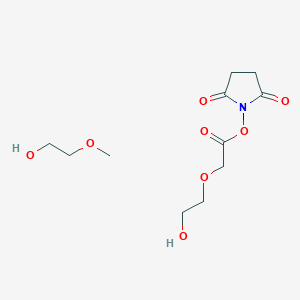

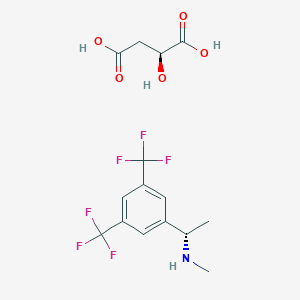

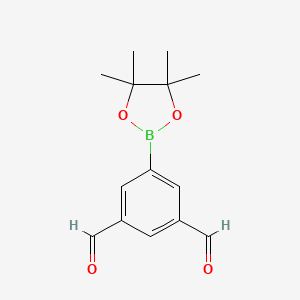

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B3068925.png)

![2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo-](/img/structure/B3068930.png)

palladium(II) dichloride](/img/structure/B3068946.png)

![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)[(1R)-1-phenylethyl]amine](/img/structure/B3068952.png)

![14-(4-Propylcyclohexyl)-12,16-dioxapentacyclo[15.8.0.02,11.03,8.020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaene](/img/structure/B3068976.png)

![(11bR)-4-Hydroxy-2,6-diphenyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068978.png)

![9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B3069021.png)